molecular formula C14H19NO3 B1289836 3-(2-Ethylbutanamido)-4-methylbenzoic acid CAS No. 915923-14-7

3-(2-Ethylbutanamido)-4-methylbenzoic acid

Cat. No.: B1289836
CAS No.: 915923-14-7
M. Wt: 249.3 g/mol
InChI Key: JXBTVWHOQDPLFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Ethylbutanamido)-4-methylbenzoic acid is a useful research compound. Its molecular formula is C14H19NO3 and its molecular weight is 249.3 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of the compound 3-(2-Ethylbutanamido)-4-methylbenzoic acid is Neuraminidase , an enzyme found in Influenza B virus . Neuraminidase plays a crucial role in the life cycle of the influenza virus, facilitating its release from the host cell after replication.

Result of Action

The molecular and cellular effects of the compound’s action would presumably involve a reduction in the spread of the Influenza B virus within the host. By inhibiting neuraminidase, the compound could potentially prevent the release and spread of newly formed viral particles .

Biochemical Analysis

Biochemical Properties

3-(2-Ethylbutanamido)-4-methylbenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with neuraminidase, an enzyme that catalyzes the removal of terminal sialic acid residues from viral and cellular glycoconjugates . This interaction is crucial for understanding the compound’s potential antiviral properties. Additionally, the compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions with other biomolecules, influencing its biochemical activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the expression of genes involved in inflammatory responses, thereby potentially reducing inflammation . Furthermore, it can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. For instance, its interaction with neuraminidase involves binding to the enzyme’s active site, thereby inhibiting its activity . This inhibition can prevent the cleavage of sialic acids, which is essential for viral replication. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time when exposed to light or heat . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained inhibition of enzyme activity and prolonged changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as reducing inflammation or inhibiting viral replication . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other metabolites. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolic transformations can influence the compound’s activity and duration of action. Additionally, the compound’s effects on metabolic flux and metabolite levels can provide insights into its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its pharmacokinetics. The compound can be transported across cell membranes by specific transporters or through passive diffusion . Once inside the cells, it can bind to proteins and other biomolecules, influencing its localization and accumulation. The compound’s distribution within tissues can affect its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes.

Properties

IUPAC Name

3-(2-ethylbutanoylamino)-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-4-10(5-2)13(16)15-12-8-11(14(17)18)7-6-9(12)3/h6-8,10H,4-5H2,1-3H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBTVWHOQDPLFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=C(C=CC(=C1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60602761
Record name 3-(2-Ethylbutanamido)-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915923-14-7
Record name 3-(2-Ethylbutanamido)-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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